molecular formula C11H13F13O3Si B036202 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane CAS No. 85857-16-5

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane

Cat. No.: B036202
CAS No.: 85857-16-5
M. Wt: 468.28 g/mol
InChI Key: BVQYIDJXNYHKRK-UHFFFAOYSA-N
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Description

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a fluorinated organosilane compound with the molecular formula C11H13F13O3Si. It is widely used in various industries due to its unique properties, such as low surface energy, hydrophobicity, and chemical resistance .

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .

Mode of Action

The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .

Biochemical Pathways

For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .

Pharmacokinetics

Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .

Result of Action

The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane serves as a reagent in organic synthesis, a surfactant, and a protective coating . It functions as a surfactant, reducing the surface tension of liquids, enabling its use in the creation of lubricants, adhesives, and coatings . It also serves as a protective coating, providing a barrier against water, oil, and other liquids .

Cellular Effects

It is known that the compound can influence the surface properties of cells and tissues by modifying their wettability . This could potentially influence cell adhesion, migration, and other cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to modify surface properties. It can form a hydrophobic coating on surfaces, which can repel water and other polar substances . This can influence the interactions of biomolecules with the coated surface.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade . Its effects on cellular function over time would likely depend on the specific experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the reaction of trichlorosilane with 1H,1H,2H,2H-perfluoro-1-octene, followed by methoxylation using sodium methoxide. The reaction conditions include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the fluorinated compounds.

    Solvent: Common solvents used include isopropanol and other alcohols.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves large-scale reactors with precise control over temperature, pressure, and reaction time. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Substitution: Various nucleophiles, such as amines or alcohols.

Major Products

The major products formed from these reactions include siloxane polymers and modified surfaces with enhanced hydrophobicity and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated alkyl chain and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly effective for surface modification and protective coatings.

Properties

IUPAC Name

trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYIDJXNYHKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si
Record name Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

195529-24-9
Record name Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195529-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80235136
Record name [2-(Perfluorohexyl)ethyl]trimethoxysilane
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Molecular Weight

468.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85857-16-5
Record name Tridecafluorooctyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85857-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name [2-(Perfluorohexyl)ethyl]trimethoxysilane
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Record name Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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